molecular formula C15H14BrNO2 B11101360 2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol

2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol

Cat. No.: B11101360
M. Wt: 320.18 g/mol
InChI Key: FPJYXRVLXXYZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C15H14BrNO2 It is a derivative of phenol, featuring a bromine atom, a methoxy group, and an imine linkage with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-methoxyphenol and 4-methylbenzaldehyde.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage.

    Procedure: The 2-bromo-6-methoxyphenol is reacted with 4-methylbenzaldehyde in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or reduced phenolic derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenolic and bromine groups may contribute to its overall biological activity by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol: Lacks the bromine atom but has similar structural features.

    4-Bromo-2-methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol: Similar structure with a different substitution pattern.

    2-Methoxy-6-[(E)-[(4-methoxyphenyl)imino]methyl]phenol: Contains an additional methoxy group on the phenyl ring.

Uniqueness

2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

2-bromo-6-methoxy-4-[(4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H14BrNO2/c1-10-3-5-12(6-4-10)17-9-11-7-13(16)15(18)14(8-11)19-2/h3-9,18H,1-2H3

InChI Key

FPJYXRVLXXYZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.